8-Bromo-3-chloropyrido[2,3-b]pyrazine
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Overview
Description
8-Bromo-3-chloropyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloropyrido[2,3-b]pyrazine typically involves the bromination and chlorination of pyrido[2,3-b]pyrazine. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens.
Scientific Research Applications
8-Bromo-3-chloropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-5-chloropyrido[3,4-b]pyrazine: Another halogenated pyridopyrazine with similar structural features but different positional isomers.
Pyrido[2,3-b]pyrazine Derivatives: Compounds with various substituents on the pyridopyrazine core, exhibiting diverse chemical and biological properties.
Uniqueness: 8-Bromo-3-chloropyrido[2,3-b]pyrazine is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of bromine and chlorine atoms provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C7H3BrClN3 |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-3-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
InChI Key |
NYUNJDCLPKJWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CC(=N2)Cl |
Origin of Product |
United States |
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